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Compound of Interest

Compound Name: N-Boc-L-tert-Leucine

Cat. No.: B558209

This technical guide provides a comprehensive overview of the spectroscopic data for N-Boc-
L-tert-Leucine (N-(tert-Butoxycarbonyl)-L-tert-leucine), a widely used protected amino acid in
peptide synthesis and drug discovery. The document is intended for researchers, scientists,
and professionals in the field of drug development, offering a detailed summary of Nuclear
Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data,
along with experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for N-Boc-L-tert-Leucine.

'H NMR (Proton Nuclear Magnetic Resonance) Data

Chemical Shift (8)

Multiplicity Integration Assignment

pPpm

9.20 bs 1H -NH

5.10 m 1H a-CH

4.15 m 1H o-CH

1.45 s 9H -C(CHs)s (Boc)
-C(CHs)s (tert-

1.00 S 9H

Leucine)

Solvent: CDCls[1][2]
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13C NMR (Carbon Nuclear Magnetic Resonance) Data

Direct experimental 13C NMR data for N-Boc-L-tert-Leucine is available through subscription-
based databases. However, based on data for structurally similar N-Boc protected amino acids
such as N-Boc-L-valine and N-Boc-L-serine, the following chemical shifts can be anticipated.[3]
A literature reference for the 13C NMR of N-tert-Butyloxycarbonyl-L-leucine in DMSO-d6 is
available (W. Voelter, G. Jung, E. Breitmaier, Z. Naturforsch. B26, 213 (1971)).[4]

Atom Expected Chemical Shift (d) ppm
C=0 (Carboxyl) ~173-176

C=0 (Boc) ~155-157

C(CHs)s (Boc) ~80

a-CH ~58-62

C(CHs)s (tert-Leucine) ~34

-CHs (Boc) ~28

-CHs (tert-Leucine) ~26

IR (Infrared) Spectroscopy Data

The IR spectrum of N-Boc-L-tert-Leucine is expected to show characteristic absorption bands
corresponding to its functional groups. While a specific spectrum with peak assignments is not
readily available in the public domain, the following are the expected key vibrational
frequencies based on the analysis of protected amino acids.[5]
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Wavenumber (cm~?) Functional Group Vibrational Mode

~3300 N-H Stretching

~2970 C-H Stretching (Alkyl)

~1710 C=0 Stretching (Carboxylic Acid)
~1690 C=0 Stretching (Urethane)
~1520 N-H Bending

~1160 C-O Stretching (Urethane)

Mass Spectrometry (MS) Data

Parameter Value

Molecular Formula C11H21NO4[6][7]
Molecular Weight 231.29 g/mol [6][7]

Exact Mass 231.1471 g/mol

Common Adducts (ESI+) [M+H]*, [M+Na]*, [M+K]*
Expected m/z for [M+H]* 232.1543

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented
above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra for structural elucidation.
Materials and Instrumentation:
e N-Boc-L-tert-Leucine sample

e Deuterated solvent (e.g., CDCl3, DMSO-de)
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e NMR tubes (5 mm)
 NMR Spectrometer (e.g., Bruker, 400 MHz or higher)
Procedure:

o Sample Preparation: Dissolve approximately 5-10 mg of N-Boc-L-tert-Leucine in 0.5-0.7 mL
of a suitable deuterated solvent (e.g., CDCIs) in a clean, dry NMR tube.

e Instrument Setup:

[e]

Insert the sample into the NMR spectrometer.

o

Lock onto the deuterium signal of the solvent.

[¢]

Shim the magnetic field to achieve homogeneity.

[¢]

Tune the probe for the desired nucleus (*H or 13C).

» 'H NMR Acquisition:

o

Acquire a single-pulse *H NMR spectrum.
o Set the spectral width to approximately 12-15 ppm.
o Use a sufficient number of scans to obtain a good signal-to-noise ratio.

o Process the data by applying a Fourier transform, phase correction, and baseline
correction.

o Integrate the signals and reference the spectrum to the residual solvent peak or an
internal standard (e.g., TMS at O ppm).

e 13C NMR Acquisition:
o Acquire a proton-decoupled 13C NMR spectrum.

o Set the spectral width to approximately 200-220 ppm.
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o Use a sufficient number of scans, as the natural abundance of 13C is low.

o Process the data similarly to the *H spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials and Instrumentation:

e N-Boc-L-tert-Leucine sample (solid)

e FTIR Spectrometer with a suitable accessory (e.g., Attenuated Total Reflectance - ATR)
e Spatula and cleaning solvents (e.g., isopropanol)

Procedure:

o Background Spectrum: Record a background spectrum of the empty ATR crystal to account
for atmospheric and instrumental contributions.

o Sample Application: Place a small amount of the solid N-Boc-L-tert-Leucine sample onto
the ATR crystal. Ensure good contact between the sample and the crystal surface by
applying gentle pressure with the built-in press.

e Sample Spectrum Acquisition:
o Acquire the FTIR spectrum of the sample.
o Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
o The spectrum is usually recorded in the range of 4000-400 cm~1.
» Data Processing:
o The background spectrum is automatically subtracted from the sample spectrum.

o Perform baseline correction if necessary.

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/product/b558209?utm_src=pdf-body
https://www.benchchem.com/product/b558209?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b558209?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o Identify and label the characteristic absorption peaks.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials and Instrumentation:

N-Boc-L-tert-Leucine sample

HPLC-grade solvent (e.g., methanol, acetonitrile, water)

Formic acid (for ESI+)

Mass Spectrometer (e.g., LC-MS with an Electrospray lonization - ESI source)
Procedure:

o Sample Preparation: Prepare a dilute solution of N-Boc-L-tert-Leucine (e.g., 10-100 pg/mL)
in a suitable solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive
ion mode).

e Instrument Setup:
o Calibrate the mass spectrometer using a known standard.

o Set up the ESI source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas
temperature and flow).

o Set the mass analyzer to scan a relevant m/z range (e.g., 50-500).
o Sample Infusion and Acquisition:

o Introduce the sample solution into the ESI source via direct infusion using a syringe pump
or through an LC system.

o Acquire the mass spectrum in full scan mode.

e Data Analysis:
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o ldentify the molecular ion peak (e.g., [M+H]*, [M+Na]*).

o If fragmentation data is acquired (MS/MS), analyze the fragment ions to confirm the
structure. A characteristic loss of isobutylene (-56 Da) or the entire Boc group (-100 Da) is
expected from the molecular ion.[8]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of N-Boc-
L-tert-Leucine.
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General workflow for spectroscopic analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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